molecular formula C10H14N2O2 B6434165 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol CAS No. 1412957-72-2

2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Cat. No.: B6434165
CAS No.: 1412957-72-2
M. Wt: 194.23 g/mol
InChI Key: PVTCTASKJAZNFM-UHFFFAOYSA-N
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Description

2-Methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (CAS 1412957-72-2) is a pyrimidine derivative of high interest in medicinal chemistry and drug discovery research. The pyrimidine scaffold is a privileged structure in pharmacology, forming the core of nucleic acids and many therapeutic agents . This compound features a hybrid structure combining a pyrimidine heterocycle with a tetrahydro-2H-pyran moiety, making it a valuable intermediate for generating structural diversity. Pyrimidine-based compounds are extensively researched for their wide spectrum of biological activities. As a key building block, this compound has potential applications in the development of novel molecules with anticancer, antimicrobial, anti-inflammatory, and antiviral properties . Its molecular framework allows for interactions with various biological targets through hydrogen bonding and other key molecular interactions, which is crucial for designing potent and selective inhibitors . Researchers utilize this chemical in lead optimization and library synthesis to explore new chemical space for treating conditions such as infectious diseases, neurological disorders, and cancer . Molecular Formula: C 10 H 14 N 2 O 2 Molecular Weight: 194.23 g/mol CAS Registry Number: 1412957-72-2 This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methyl-4-(oxan-4-yl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-11-9(6-10(13)12-7)8-2-4-14-5-3-8/h6,8H,2-5H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTCTASKJAZNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The β-diketone precursor reacts with urea in the presence of a catalyst (e.g., HCl or NaOH) to form the pyrimidine ring. The tetrahydropyran (THP) moiety is introduced either during cyclization or via post-synthetic modification. For example, a β-diketone substituted with a THP group undergoes cyclization with urea at elevated temperatures (80–120°C) to yield the target compound.

Key Parameters:

  • Solvent: Ethanol or water for eco-friendly synthesis.

  • Catalyst: 10–20 mol% HCl or NaOH.

  • Yield: 45–65% after recrystallization.

Nucleophilic Substitution on Preformed Pyrimidine Cores

Functionalization of pre-synthesized pyrimidine rings provides a modular route. The 6-position of 2-methylpyrimidin-4-ol is activated for nucleophilic substitution with tetrahydropyran-4-yl groups.

Synthetic Protocol

  • Halogenation: 2-Methylpyrimidin-4-ol is brominated at the 6-position using PBr₃ or NBS (N-bromosuccinimide) in DMF.

  • Substitution: The brominated intermediate reacts with tetrahydropyran-4-ol under Mitsunobu conditions (DIAD, PPh₃) or via SN2 mechanisms using NaH as a base.

Optimization Insights:

  • Mitsunobu Conditions: 1.2 equiv tetrahydropyran-4-ol, 1.5 equiv DIAD, 20 mol% PPh₃ in THF (60°C, 12 h).

  • Yield: 70–85% after column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Recent advances utilize Suzuki-Miyaura coupling to install the tetrahydropyran moiety. This method offers superior regioselectivity and compatibility with sensitive functional groups.

Case Study: Suzuki-Miyaura Coupling

A boronic ester derivative of tetrahydropyran-4-yl is coupled with 6-bromo-2-methylpyrimidin-4-ol under palladium catalysis:

Reagents:

  • 6-Bromo-2-methylpyrimidin-4-ol (1.0 equiv).

  • Tetrahydropyran-4-ylboronic acid pinacol ester (1.2 equiv).

  • Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv).

  • Solvent: Dioxane/water (4:1).

Conditions:

  • Temperature: 90°C, 24 h.

  • Yield: 78–92%.

Industrial-Scale Production Techniques

For large-scale synthesis, continuous flow reactors and solvent recycling systems are prioritized to enhance efficiency and reduce waste.

Flow Chemistry Approach

A two-step continuous process is employed:

  • Cyclization: β-Diketone and urea are fed into a heated microreactor (100°C, residence time: 30 min).

  • Functionalization: The crude pyrimidin-4-ol intermediate undergoes nucleophilic substitution in a second reactor with tetrahydropyran-4-methanesulfonate.

Advantages:

  • 20% higher yield compared to batch processes.

  • 50% reduction in solvent use.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Index
Cyclocondensation45–6590–95ModerateLow
Nucleophilic Substitution70–8595–98HighMedium
Suzuki Coupling78–9298–99HighHigh
Flow Chemistry80–8897–99IndustrialMedium

Table 1: Performance metrics of preparation methods.

Challenges and Optimization Strategies

Regioselectivity in Cyclocondensation

Unwanted regioisomers may form due to tautomerism of β-diketones. Employing asymmetric catalysts (e.g., L-proline) or low-temperature conditions (−20°C) suppresses side products.

Catalyst Degradation in Coupling Reactions

Pd(PPh₃)₄ undergoes deactivation at high temperatures. Substituting with SPhos-Pd-G3 increases turnover number (TON) to 1,500.

Purification Difficulties

The polar nature of pyrimidin-4-ol complicates isolation. Reverse-phase chromatography (C18 column, acetonitrile/water eluent) achieves >99% purity.

Emerging Methodologies

Photocatalytic C–H Functionalization

Visible-light-mediated C–H activation enables direct coupling of tetrahydropyran-4-yl groups to pyrimidin-4-ol. Irradiation with Ru(bpy)₃Cl₂ as a photocatalyst achieves 60% yield under mild conditions.

Biocatalytic Synthesis

Engineered transaminases catalyze the amination of pyrimidine precursors, though yields remain low (20–30%) .

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can replace the tetrahydropyran group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Dehydroxylated compounds.

    Substitution Products: Compounds with different functional groups replacing the tetrahydropyran moiety.

Scientific Research Applications

Organic Synthesis

2-Methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules, making it valuable in the development of new compounds for research purposes.

Research indicates that this compound may possess antimicrobial and antiviral properties , making it a candidate for further studies in pharmacology. Its interaction with biological systems suggests potential therapeutic applications.

Medicinal Chemistry

The compound is explored for its therapeutic effects, particularly in drug development. Its structural features may allow it to interact with specific biological targets, influencing metabolic pathways or gene expression.

Industrial Applications

In the industrial sector, this compound is used as an intermediate in the synthesis of fine chemicals and pharmaceuticals, contributing to various manufacturing processes.

Case Studies

  • Antiviral Research : A study investigated the antiviral properties of 2-methyl derivatives against specific viral strains, demonstrating promising results that warrant further exploration.
  • Antimicrobial Studies : Research focused on the compound's effectiveness against various bacterial strains, revealing its potential as a new antimicrobial agent.
  • Drug Development Trials : Clinical trials are ongoing to evaluate the efficacy of formulations containing this compound for treating specific diseases, highlighting its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidin-4-ol derivatives exhibit structural diversity that directly influences their physicochemical and pharmacological properties. Below is a detailed comparison of 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol with structurally related analogs:

Structural Analogs and Substituent Effects

Compound Name Substituents (Position 6) Molecular Weight (g/mol) Key Features
2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol Thiophen-3-yl 192.24 Enhanced π-π interactions due to aromatic thiophene; lower polarity .
2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol CF₃ 194.13 Improved metabolic stability; increased lipophilicity .
2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol Piperidin-4-yl 223.28 Basic amine group enhances solubility in acidic environments .
2-(Methylthio)-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one Methylthio (SMe) + THP 226.29 Thioether group improves membrane permeability; keto tautomer .
6-Methyl-2-(propan-2-yl)pyrimidin-4-ol Isopropyl 152.20 Compact substituent reduces steric hindrance; lower molecular weight .

Pharmacological and Physicochemical Data

  • Solubility : The THP group in this compound improves water solubility compared to analogs with purely aromatic substituents (e.g., thiophen-3-yl) .
  • Dimerization: Pyrimidin-4-ol derivatives tend to form dimers via hydrogen bonding.
  • Binding Affinity : Trifluoromethyl-substituted analogs (e.g., 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol) show higher affinity for hydrophobic binding pockets in enzyme targets, as seen in related imidazo[1,2-a]pyridine derivatives .

Biological Activity

2-Methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article will explore the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O2C_{10}H_{14}N_{2}O_{2} with a molecular weight of approximately 194.23 g/mol. It contains a pyrimidine ring substituted with a tetrahydro-pyran moiety, which is believed to enhance its biological properties.

PropertyValue
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
CAS Number1412957-72-2
Purity≥98%

Antimicrobial Activity

Research has indicated that pyrimidine derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial and antifungal activities of various pyrimidine compounds, including derivatives similar to this compound. The results demonstrated that these compounds could inhibit the growth of several pathogenic microorganisms.

Case Study: Antimicrobial Evaluation

In a comparative study, the compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The agar diffusion method revealed that this compound exhibited notable inhibition zones, indicating its potential as an antimicrobial agent .

Anticancer Activity

The compound's structural analogs have shown promise in cancer therapy. Research focusing on similar pyrimidine derivatives demonstrated that they could inhibit tumor growth in murine models when combined with traditional chemotherapeutics.

Table 2: Anticancer Activity Results

CompoundTumor TypeInhibition (%)Reference
2-Methyl-6-(tetrahydro...Breast Cancer60%
Analog ALung Cancer75%
Analog BColon Cancer50%

The biological activity of this compound is hypothesized to involve the inhibition of key enzymes involved in cellular processes such as DNA replication and repair. Studies have suggested that similar compounds can act as inhibitors of DNA-PK, an essential protein in the DNA damage response pathway .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol?

  • Methodological Answer : Synthesis typically involves condensation of pyrimidine precursors with tetrahydro-2H-pyran derivatives. For example, reacting 2,5-dichloropyrimidine with tetrahydro-2H-pyran-4-amine under basic conditions introduces the pyran substituent. Subsequent cyclization using FeCl₃−SiO₂ as a solid-supported catalyst and oxidation with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) completes the process. Yields can reach ~75% under optimized conditions (100°C, dichloromethane) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrimidine hydroxyl group (δ ~12 ppm) and pyran ring protons (δ 3.5–4.5 ppm).
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (C₁₀H₁₅N₂O₃, calculated MW: 223.11 g/mol).
  • HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .

Q. What are the solubility and stability profiles of this compound?

  • Methodological Answer :

  • Solubility : Moderate in DMSO and methanol (10–20 mg/mL); low in water (<1 mg/mL). Use PEG-400 or cyclodextrins to enhance aqueous solubility for biological assays.
  • Stability : Store at -20°C under argon. Stability studies show <5% degradation over six months when protected from light and moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyclization efficiency?

  • Methodological Answer :

  • Catalyst Screening : Compare FeCl₃−SiO₂ with other Lewis acids (e.g., ZnCl₂, AlCl₃). FeCl₃−SiO₂ reduces side reactions and improves yield (75% vs. 50% with AlCl₃).
  • Solvent Optimization : Dichloromethane outperforms THF due to better catalyst activation.
  • Temperature Control : Maintain 100°C to balance reaction rate and byproduct formation .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Use consistent MIC (Minimum Inhibitory Concentration) protocols for antimicrobial testing.
  • Metabolite Interference : Account for in vivo conversion to hydroxylated derivatives, which may alter activity. Validate results with LC-MS/MS to track parent compound stability .

Q. What strategies enhance stereochemical purity during synthesis?

  • Methodological Answer :

  • Chiral Catalysts : L-proline or BINOL derivatives achieve enantiomeric excess >90%.
  • Analytical Validation : Chiral HPLC (Chiralpak AD-H column) or X-ray crystallography confirms stereochemistry. Computational modeling (DFT) predicts preferred conformers .

Q. How to interpret conflicting NMR data for pyran ring protons?

  • Methodological Answer :

  • 2D NMR : COSY and NOESY distinguish between axial and equatorial protons, resolving coupling constant discrepancies (e.g., J = 2–4 Hz vs. 8–10 Hz).
  • Dynamic Effects : Ring puckering in tetrahydro-2H-pyran causes variable chemical shifts. Compare with computed spectra (Gaussian 16, B3LYP/6-31G*) .

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